molecular formula C20H28O6 B1263741 (1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one

(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one

Cat. No.: B1263741
M. Wt: 364.4 g/mol
InChI Key: QGVLYPPODPLXMB-ICWWCJFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-19043 is a diterpenoid.

Scientific Research Applications

Cyclization and Rearrangement in Chemistry

Research by Vlad et al. (2004) and Ungur et al. (1988) explores the cyclization and rearrangement of diterpenoids, particularly focusing on the dehydration processes using phosphorus oxychloride. These studies contribute to our understanding of complex chemical reactions and the formation of new carbon skeletons, relevant in synthetic organic chemistry (Vlad et al., 2004), (Ungur et al., 1988).

Bioactive Compounds in Medicinal Chemistry

The extraction and analysis of oxygenated pimarane diterpenes from Kaempferia marginata, as investigated by Thongnest et al. (2005), highlight the potential bioactive properties of such compounds. This research is significant in the discovery and development of new drugs with antimalarial, antituberculous, and antifungal activities (Thongnest et al., 2005).

Synthetic Chemistry and Molecular Structure Analysis

Kar et al. (1998) and Schwenter et al. (2000) provide insights into the synthetic chemistry of diterpene oligoesters and the asymmetric synthesis of long-chain polyols. These studies are crucial for advancing synthetic methodologies and understanding molecular structures, which are foundational in pharmaceutical and material sciences (Kar et al., 1998), (Schwenter et al., 2000).

Structural Characterization and Chemical Transformations

Research by Barba et al. (1989) and Razak et al. (2011) on the isomerization and structural characterization of diterpenes adds to the knowledge of chemical transformations and structural analysis. These studies are significant in the field of organic chemistry for the development of new synthetic routes and the understanding of molecular behavior under different conditions (Barba et al., 1989), (Razak et al., 2011).

Properties

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one

InChI

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19+,20+/m1/s1

InChI Key

QGVLYPPODPLXMB-ICWWCJFESA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@]2([C@@H](C2(C)C)[C@H]3[C@@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O

SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Reactant of Route 2
(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Reactant of Route 3
(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Reactant of Route 4
(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Reactant of Route 5
(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Reactant of Route 6
(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one

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